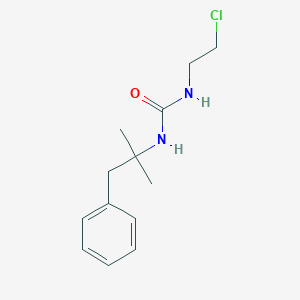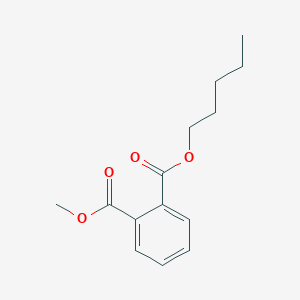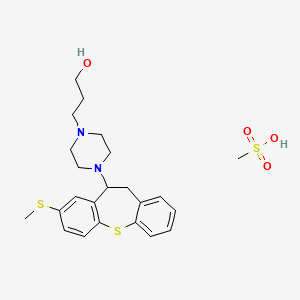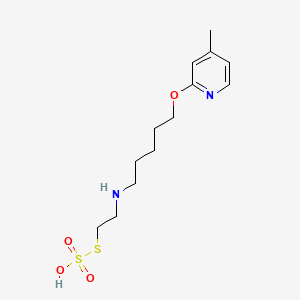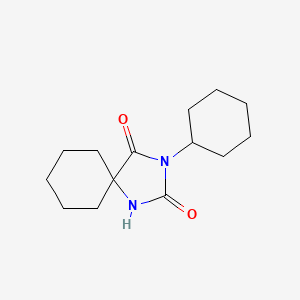
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione is a chemical compound with the molecular formula C8H12N2O2. It is also known by several synonyms, including 5,5-pentamethylenehydantoin and cyclohexanespiro-5’-hydantoin . This compound is part of the hydantoin family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione typically involves the reaction of cyclohexanone with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired spiro compound . Another method involves the Strecker reaction of 4-phenylcyclohexan-1-one with sodium cyanide and methylamine hydrochloride in a mixture of DMSO and water .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . These methods are designed to be high-yield and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other spiro compounds.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: The compound is used in the production of polymers and other materials
Mécanisme D'action
The mechanism of action of 3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazaspiro[4.5]decane-2,4-dione: A closely related compound with similar structural features.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Another similar compound with a benzene ring fused to the spiro structure.
8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione: A methylated derivative of the parent compound.
Uniqueness
3-Cyclohexyl-1,3-diazaspiro(4.5)decane-2,4-dione is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
36027-81-3 |
|---|---|
Formule moléculaire |
C14H22N2O2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
3-cyclohexyl-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C14H22N2O2/c17-12-14(9-5-2-6-10-14)15-13(18)16(12)11-7-3-1-4-8-11/h11H,1-10H2,(H,15,18) |
Clé InChI |
OVFIJWRVBBDTSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=O)C3(CCCCC3)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




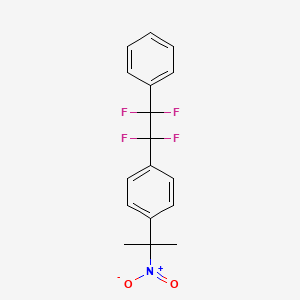


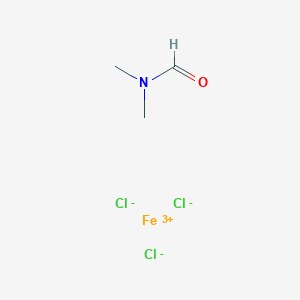
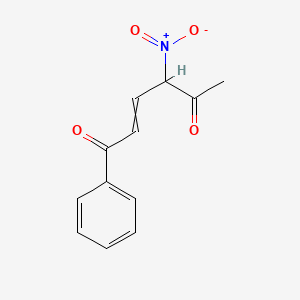
![Bicyclo[6.1.0]nona-1,6-diene](/img/structure/B14674799.png)
